molecular formula C17H15N5O2S B2655039 N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1903883-45-3

N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2655039
CAS No.: 1903883-45-3
M. Wt: 353.4
InChI Key: KIZZTBQLGYRPKJ-UHFFFAOYSA-N
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Description

N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a thienopyrimidine core with a benzimidazole moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the benzimidazole group. Key steps include:

    Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources under controlled conditions.

    Attachment of the Benzimidazole Moiety: This step often involves nucleophilic substitution reactions where the benzimidazole group is introduced to the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with similar core structures but different substituents.

    Benzimidazoles: Compounds with variations in the benzimidazole moiety.

Uniqueness

N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide is unique due to its combined thienopyrimidine and benzimidazole structure, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S/c1-10-21-16-12(4-7-25-16)17(24)22(10)6-5-18-15(23)11-2-3-13-14(8-11)20-9-19-13/h2-4,7-9H,5-6H2,1H3,(H,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZZTBQLGYRPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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